Product packaging for Succinic acid, [1,4-14C](Cat. No.:CAS No. 13613-74-6)

Succinic acid, [1,4-14C]

Cat. No.: B088980
CAS No.: 13613-74-6
M. Wt: 122.07 g/mol
InChI Key: KDYFGRWQOYBRFD-NUQCWPJISA-N
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Description

Significance of Succinic Acid as a Central Metabolic Intermediate

Succinic acid, in its anionic form succinate (B1194679), is a vital molecule found in all plant and animal tissues. atamankimya.com It holds a central position in cellular metabolism as a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. atamankimya.comwikipedia.orgcreative-proteomics.com This cycle is a fundamental pathway for cellular respiration, responsible for generating energy in the form of adenosine (B11128) triphosphate (ATP). creative-proteomics.com Within the TCA cycle, succinate is formed from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also a component of the mitochondrial electron transport chain (Complex II). wikipedia.org

Beyond its role in the TCA cycle, succinate serves as a crucial link between various metabolic pathways. researchgate.net It can be formed through the reductive branch of the TCA cycle, the glyoxylate (B1226380) cycle, and the GABA shunt. wikipedia.org Furthermore, succinate is a building block for the biosynthesis of essential molecules like amino acids (such as methionine and isoleucine) and fatty acids. creative-proteomics.comresearchgate.net It also contributes to the production of heme, a critical component of oxygen-transporting proteins. creative-proteomics.com Succinate can exit the mitochondria and act as a signaling molecule in the cytoplasm and extracellular space, influencing gene expression and cellular function. wikipedia.orgatamanchemicals.com

Rationale for Isotopic Labeling in Advanced Metabolic Pathway Elucidation

Understanding the complex and interconnected nature of metabolic pathways requires more than just measuring the concentrations of metabolites. Isotopic labeling, the practice of replacing an atom in a molecule with its isotope, provides a powerful tool to trace the journey of molecules through these intricate networks. nih.govtandfonline.com By introducing a labeled compound, or "tracer," into a biological system, researchers can follow its transformation and incorporation into other molecules, a process known as a tracer study. longdom.org

The use of radioactive isotopes like Carbon-14 (B1195169) (¹⁴C) or stable isotopes like Carbon-13 (¹³C) allows for the "atom-tracking" of metabolites. nih.govspringernature.com This technique, often referred to as stable isotope-resolved metabolomics (SIRM) when using stable isotopes, enables the unambiguous tracking of individual atoms through compartmentalized metabolic networks. nih.gov This is crucial because a single metabolite can participate in numerous pathways, and simply measuring its total concentration does not reveal the dynamics or the specific routes it has taken. nih.gov Isotopic labeling provides a "history" of metabolic events, allowing for the elucidation of biosynthetic routes and the discovery of novel pathways. tandfonline.comacs.org The patterns of isotope distribution in various metabolites can reveal the relative activities of different metabolic fluxes. frontiersin.org

Historical Development and Impact of [1,4-14C] Succinic Acid in Tracer Studies

The use of radiolabeled compounds in biochemical research has a long and impactful history. Specifically, succinic acid labeled with ¹⁴C at the first and fourth carbon positions, denoted as Succinic acid, [1,4-¹⁴C], has been a valuable tool in a variety of tracer studies. This specific labeling allows researchers to track the fate of the carboxyl carbons of the succinate molecule.

Early research utilized [1,4-¹⁴C] succinic acid to investigate fundamental metabolic processes. For instance, studies on the radiolysis of succinic acid employed both [1,4-¹⁴C] and [2,3-¹⁴C] labeled forms to understand its degradation. oregonstate.edu In plant biochemistry, the metabolism of [1,4-¹⁴C] succinate was studied in the fat-storing tissues of various plants. researchgate.net Research on chilling injury in bananas used [1,4-¹⁴C] succinic acid to demonstrate that the conversion to citric acid and isocitric acid was halved in chilled tissues compared to healthy ones, indicating an inhibition of citrate (B86180) synthase activity. researchgate.netcirad.fr

In animal and human cell studies, [1,4-¹⁴C] succinic acid has been used to probe the intricacies of the TCA cycle and related pathways. For example, the oxidation of [1,4-¹⁴C] succinate was found to be identical in diploid skin fibroblasts from infants and adults, providing insights into age-related metabolic changes. nih.gov The metabolism of [1,4-¹⁴C] succinate has also been investigated in the context of fatty acid oxidation, where it helped differentiate citric acid cycle activity from fatty acid metabolism. nih.gov Furthermore, studies on the effects of insulin (B600854) on mitochondrial Krebs cycle activity utilized [1,4-¹⁴C] succinate to show that insulin had a minimal effect on the oxidation of its carboxyl carbons. pnas.orgresearchgate.net

The "CO₂ ratios method," which compares the production of ¹⁴CO₂ from [1,4-¹⁴C] succinate and [2,3-¹⁴C] succinate, has been a powerful technique to analyze TCA cycle flux patterns in cells, including hepatoma cells. nih.gov This method can quantify the influx of unlabeled carbon into the TCA cycle and detect fluxes between different metabolic intermediates. nih.gov

More recent research continues to leverage [1,4-¹⁴C] succinic acid. For example, it has been used in uptake assays to study how brown adipocytes absorb succinate. biorxiv.org The metabolism of its dimethyl ester, dimethyl [1,4-¹⁴C] succinate, has been studied in pancreatic islets to understand insulin secretion. nih.gov These examples highlight the enduring utility of [1,4-¹⁴C] succinic acid as a tracer for elucidating the complex and dynamic nature of cellular metabolism.

Detailed Research Findings

Research AreaOrganism/SystemKey Finding with [1,4-14C] Succinic AcidCitation
Plant Metabolism Banana (Musa sp.)Conversion of [1,4-14C] succinate to citric and isocitric acid was reduced by 50% in chilled tissues, indicating inhibition of citrate synthase. researchgate.netcirad.fr
Cellular Aging Human Diploid FibroblastsOxidation of [1,4-14C] succinate was identical in cells from infants and adults. nih.gov
Insulin Action Rat Hepatocytes and DiaphragmInsulin had a minimal effect on the oxidation of the carboxyl carbons (C-1 and C-4) of succinate. pnas.orgresearchgate.net
Cancer Metabolism Rat Ascites-Hepatoma CellsThe ratio of ¹⁴CO₂ from [1,4-¹⁴C]succinate versus [2,3-¹⁴C]succinate was used to quantify fluxes in the TCA cycle. nih.gov
Adipocyte Metabolism Brown AdipocytesUsed in uptake assays to measure the transport of succinate into the cells. biorxiv.org
Insulin Secretion Pancreatic IsletsThe metabolism of dimethyl [1,4-¹⁴C]succinate was studied to understand its role as an insulin secretagogue. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4 B088980 Succinic acid, [1,4-14C] CAS No. 13613-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,4-14C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+2,4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-NUQCWPJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[14C](=O)O)[14C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Radiochemical Characteristics of Succinic Acid, 1,4 14c

Radiochemical Synthesis Methodologies for Specific Isotopic Enrichment

The synthesis of Succinic acid, [1,4-14C] involves the introduction of a carbon-14 (B1195169) (¹⁴C) isotope at the first and fourth carbon positions of the succinic acid molecule. This specific labeling is critical for tracing the metabolic fate of the carboxyl groups within biological systems. While multiple synthetic routes exist for producing succinic acid, including bio-fermentation and chemical synthesis from petroleum-based feedstocks, the production of the radiolabeled form requires specialized techniques. chemicalbook.com

One common approach involves the use of ¹⁴C-labeled precursors that are then chemically converted to succinic acid. For instance, catalytic hydrogenation of maleic acid or its anhydride (B1165640) using a ¹⁴C-labeled hydrogen source can be employed. Alternatively, reactions involving ¹⁴C-labeled cyanide, followed by hydrolysis, can introduce the labeled carboxyl groups. The choice of synthetic method often depends on the desired specific activity and the availability of starting materials.

Biological methods, leveraging microorganisms, also present a viable pathway for producing succinic acid. chemicalbook.com Strains of Actinobacillus succinogenes and genetically engineered Escherichia coli are known for their high-yield production of succinic acid from various carbon sources. chemicalbook.com To achieve isotopic enrichment, these microorganisms can be cultured in a medium containing a ¹⁴C-labeled carbon source, such as [¹⁴C]glucose. The resulting succinic acid will incorporate the ¹⁴C label, and the position of the label can be influenced by the metabolic pathways utilized by the microorganism.

Characterization of Isotopic Purity and Specific Molar Activity

Following synthesis, a rigorous characterization process is essential to determine the quality of the Succinic acid, [1,4-14C]. This involves assessing its radiochemical purity and specific molar activity.

Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. It is a critical parameter to ensure that any observed biological effects are due to the labeled succinic acid and not radioactive impurities. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is a standard method for determining radiochemical purity. vwr.comdtic.mil A radiochemical purity of ≥98% is often required for research applications. vwr.commoravek.com

Specific molar activity is a measure of the amount of radioactivity per unit amount of substance, typically expressed in millicuries per millimole (mCi/mmol) or megabecquerels per millimole (MBq/mmol). This value is crucial for quantifying metabolic processes. The specific activity of commercially available Succinic acid, [1,4-14C] is often reported to be ≥40 mCi/mmol. moravek.com The theoretical maximum specific activity for a compound with two ¹⁴C atoms per molecule is approximately 124 mCi/mmol.

Table 1: Typical Radiochemical Specifications for Succinic Acid, [1,4-14C]

ParameterTypical ValueAnalysis Method
Radiochemical Purity≥98%HPLC with radioactivity detection
Specific Molar Activity≥40 mCi/mmolLiquid Scintillation Counting

This table presents typical values and may vary between different suppliers and synthesis batches.

Radiochemical Stability and Storage Considerations

The carbon-14 isotope is a beta emitter with a long half-life of approximately 5,730 years, which means that the radioactive decay of the label itself is not a significant concern for short-term storage and use. However, the chemical stability of the radiolabeled compound is of greater importance.

Radiolysis, the decomposition of a compound due to the energy emitted by its own radioactivity, can lead to the formation of radiochemical impurities over time. oregonstate.edu To minimize radiolysis and maintain the integrity of Succinic acid, [1,4-14C], proper storage is crucial. It is typically supplied as a solution, often in ethanol (B145695) and water, to disperse the radioactive molecules and reduce the effects of self-radiolysis. moravek.com

For long-term storage, it is recommended to keep the compound at low temperatures, often refrigerated (2-8°C) or frozen, to slow down both chemical decomposition and the rate of radiolysis. chembk.comnih.gov The container should be tightly sealed to prevent evaporation of the solvent and contamination. chembk.comwestliberty.educarlroth.com It is also advisable to protect the compound from light, as photochemical reactions can also contribute to degradation. Regular analysis of the radiochemical purity is recommended, especially for long-stored batches, to ensure its suitability for experimental use. dtic.mil

Methodological Frameworks Employing 1,4 14c Succinic Acid in Research

Radiolabeled Tracer Methodologies for Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of radiolabeled tracers like [1,4-14C] succinic acid is central to these methodologies, offering a window into the dynamics of metabolic networks.

Principles of Carbon-14 (B1195169) Tracing in Complex Metabolic Networks

Carbon-14 (¹⁴C) is a radioactive isotope of carbon that can be incorporated into metabolic substrates to trace their fate through biochemical pathways. When a ¹⁴C-labeled molecule is introduced into a biological system, its journey can be followed by detecting the radioactivity in downstream metabolites. This allows researchers to elucidate metabolic routes, determine the relative contributions of different pathways, and quantify the flux of carbon through various reactions. The long half-life of ¹⁴C makes it suitable for studying metabolic processes over extended periods. By measuring the distribution of the ¹⁴C label in various metabolic intermediates and end products, a detailed map of metabolic activity can be constructed.

Isotope Tracing Strategies: Positional Labeling ([1,4-14C] vs. [2,3-14C], [U-14C]) for Differential Pathway Contribution Assessment

The position of the ¹⁴C label within a substrate molecule is a crucial aspect of isotope tracing studies. Different labeling patterns can provide distinct information about the metabolic pathways involved.

[1,4-¹⁴C] Succinic Acid : In this form, the carboxyl carbons (C1 and C4) of succinic acid are labeled. This is particularly useful for tracking decarboxylation reactions. For instance, in the tricarboxylic acid (TCA) cycle, the conversion of succinate (B1194679) to fumarate (B1241708) and subsequently to malate (B86768) and oxaloacetate does not involve the loss of these carboxyl carbons. However, further metabolism of oxaloacetate can lead to the release of ¹⁴CO₂.

[2,3-¹⁴C] Succinic Acid : Here, the internal carbons (C2 and C3) are labeled. Tracing this molecule can provide insights into reactions where the carbon backbone of succinate is rearranged or cleaved.

[U-¹⁴C] Succinic Acid : In this uniformly labeled molecule, all four carbon atoms are ¹⁴C-labeled. This is often used to get a general overview of the distribution of the succinate carbon skeleton into various metabolic pools.

Enzymatic Reaction Kinetic Studies and Assay Development

[1,4-¹⁴C] Succinic acid is a valuable substrate in the development and application of assays for specific enzymes, allowing for sensitive and quantitative measurement of their activity.

Development of Assays for 2-Oxoglutarate Decarboxylating Enzymes

A number of enzymes catalyze the decarboxylation of 2-oxoglutarate, producing succinate as a product. Assays have been developed to quantify the activity of these enzymes by measuring the formation of [1-¹⁴C]succinate from a labeled precursor. One such method involves the use of 2-oxo[5-¹⁴C]glutarate. After the enzymatic reaction, the remaining unreacted 2-oxoglutarate is precipitated with 2,4-dinitrophenylhydrazine, allowing for the separation and quantification of the [1-¹⁴C]succinate product. This approach has been shown to be highly reproducible, with a standard deviation of about 2% of the mean in repeated measurements.

ParameterValueReference
Reproducibility (Standard Deviation)~2%

This table summarizes the reported reproducibility of an assay for 2-oxoglutarate decarboxylating enzymes using a radiolabeled precursor.

This method is considered superior to some previously described assays in terms of its simplicity, speed, cost-effectiveness, and radiochemical safety.

Application in Prolyl 4-Hydroxylase Activity Determination

Prolyl 4-hydroxylase is an enzyme that plays a crucial role in the synthesis of collagen. It catalyzes the hydroxylation of proline residues in procollagen, a reaction that requires 2-oxoglutarate as a co-substrate, which is decarboxylated to succinate in the process. The activity of prolyl 4-hydroxylase can be determined by measuring the formation of [¹⁴C]succinic acid from [¹⁴C]2-oxoglutarate.

An established assay separates the [1-¹⁴C]succinic acid product from the precursor 2-oxo[5-¹⁴C]glutaric acid using ion-exchange minicolumns. This method boasts a high recovery of succinic acid (100%) and minimal contamination from the precursor (approximately 1%). The kinetic parameters of prolyl 4-hydroxylase measured using this assay are in good agreement with previously published values.

ParameterValueReference
Recovery of Succinic Acid100%
Contamination by 2-Oxoglutaric Acid~1%

This table highlights the efficiency of the ion-exchange chromatography method for separating [1-¹⁴C]succinic acid in prolyl 4-hydroxylase assays.

This assay is particularly well-suited for studies involving a large number of samples due to its efficiency and reliability.

In Vitro Biochemical Investigations

In vitro systems provide a controlled environment to study specific metabolic processes without the complexities of a whole organism. The use of [1,4-14C] Succinic Acid in these models enables researchers to track its uptake, conversion, and incorporation into other molecules within isolated biological components.

Research using subcellular fractions, such as isolated mitochondria and liver homogenates, allows for the direct investigation of metabolic pathways. For instance, studies on rat liver homogenates have utilized stable isotope tracers to track the conversion of dicarboxylic acids into succinate. In these experiments, a labeled precursor is introduced, and the subsequent appearance of the label in succinate and other intermediates is measured using mass spectrometry. This methodology unequivocally demonstrates the direct conversion pathways.

One key finding from such studies is that succinate can be produced from the beta-oxidation of dicarboxylic acids through two distinct routes: a direct conversion and an indirect route via the formation of labeled acetyl-CoA which then enters the tricarboxylic acid (TCA) cycle. The relative contribution of these pathways can be quantified by analyzing the isotopic enrichment in the resulting succinate.

Table 1: Succinate Production from Dodecanedioic Acid in Rat Liver Homogenates This table illustrates the origins of succinate as determined by stable isotope tracing, a methodology directly analogous to studies using 14C-labeled compounds.

Source of SuccinateContribution (%)Metabolic Pathway
Direct Conversion4%Direct conversion from dodecanedioic acid.
Indirect Route11%Via acetyl-CoA through the tricarboxylic acid cycle.

Cultured cell lines offer a powerful model to study cellular metabolism and enzyme activity. The oxidation of radiolabeled succinate precursors has been investigated in cultured human lymphoblasts to develop whole-cell assays for specific enzymes. For example, the conversion of [U-14C]succinic semialdehyde, a direct precursor to succinate, to 14CO2 is used to measure the activity of succinic semialdehyde dehydrogenase.

In these assays, control lymphoblast lines show a baseline rate of 14CO2 production, which reflects the complete oxidation of the succinate backbone through the TCA cycle. The measurement of radiolabeled CO2 provides a direct and quantifiable assessment of the metabolic flux through this pathway. Analysis of the metabolic byproducts reveals that the major products from the labeled precursor are succinic and lactic acids. This method is sensitive enough to detect significant reductions in enzyme activity in the presence of inhibitors or in cell lines from patients with specific metabolic disorders.

Table 2: Oxidation of [U-14C]Succinic Semialdehyde in Control Lymphoblasts This table shows the metabolic products and the effect of inhibitors on the production of 14CO2, demonstrating the utility of radiolabeling in assessing metabolic pathways.

ConditionMajor Metabolic Products14CO2 Production (Relative %)
ControlSuccinic acid, Lactic acid100%
+ 5mM Malonic acidNot specified32% (68% decrease)
+ 5mM Valproic acidNot specified55% (45% decrease)

Organ perfusion models, such as the perfusion of a cow's udder, provide an ex vivo system that maintains the tissue architecture and physiological function. Using 14C-labeled substrates in these models allows researchers to trace metabolic pathways within a specific organ. For instance, after perfusing an udder with labeled compounds, the distribution of the 14C label can be tracked into various organic acids, including succinic acid and glutamic acid, providing insights into the organ's specific metabolic activities. This technique helps to understand how different precursors contribute to the pools of key metabolites within the tissue.

In Vivo Studies in Model Organisms (Excluding Clinical Human Trials)

In vivo studies using radiolabeled succinic acid in non-human model organisms are essential for understanding its metabolic fate, distribution, and physiological roles at the whole-organism level.

Metabolic tracing with labeled compounds in animal models like mice is a cornerstone of pharmacokinetic research. While some studies use stable isotopes like 13C, the principles are identical for 14C tracers. After administration of labeled succinic acid, its absorption, distribution, metabolism, and excretion can be tracked over time. Such studies have shown that exogenous succinic acid is absorbed and distributed quickly throughout the body. By measuring the concentration of the labeled compound in plasma and various tissues, key pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life can be determined.

Following whole-body tracing, the analysis can be focused on specific organs and tissues to understand local metabolism. Studies in mice have demonstrated that after administration, labeled succinic acid exposure is highest in metabolically active tissues. The liver shows the highest concentration, followed by brown and white adipose tissue, and the kidneys. This distribution pattern highlights the central role of these organs in processing succinic acid.

Furthermore, experiments with perfused hearts have used 14C-labeled precursors like fumarate to determine their contribution to the succinate pool during conditions such as ischemia. These studies have quantified that exogenous fumarate contributes to a fraction of the succinate that accumulates in the heart during an ischemic event. This demonstrates the power of radiolabeling to dissect the origins of key metabolites in specific pathophysiological contexts.

Table 3: Tissue Distribution of Labeled Succinic Acid in Mice This table shows the relative exposure of different tissues to an administered dose of labeled succinic acid, indicating sites of significant uptake and metabolism. The data is derived from a study using 13C4-succinic acid, which employs the same tracing principle as 14C-labeled compounds.

TissueRelative Exposure Ranking
Liver1 (Highest)
Brown Adipose Tissue2
White Adipose Tissue3
Kidneys4

Elucidation of Core Metabolic Pathways and Intermediary Metabolism Using 1,4 14c Succinic Acid

Tricarboxylic Acid (TCA) Cycle Carbon Flux and Anaplerosis

The TCA cycle is the central hub of cellular metabolism, responsible for the complete oxidation of acetyl-CoA and the generation of reducing equivalents for ATP synthesis. elsevier-elibrary.com Using [1,4-¹⁴C] succinic acid allows for the precise measurement of carbon flow through this cycle and the assessment of anaplerosis, the replenishment of cycle intermediates that are withdrawn for biosynthetic purposes. wikipedia.org

Assessment of Succinate (B1194679) Dehydrogenase Activity and its Role in Electron Transport

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a unique enzyme that participates in both the TCA cycle and oxidative phosphorylation. sigmaaldrich.comnih.govsigmaaldrich.com It catalyzes the oxidation of succinate to fumarate (B1241708), a critical step in the TCA cycle. This reaction involves the removal of two electrons from succinate, which are then passed directly to the electron transport chain via a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govwikipedia.org The electrons subsequently reduce ubiquinone (coenzyme Q), which then shuttles them to Complex III, contributing to the proton gradient that drives ATP synthesis. lumenlearning.commicrobenotes.com

Tracing Carbon Flow into and out of TCA Cycle Intermediate Pools

Tracing the ¹⁴C label from [1,4-¹⁴C] succinic acid reveals the dynamic movement of carbon within the TCA cycle. bartleby.com Following oxidation by SDH, the labeled succinate becomes [1,4-¹⁴C] fumarate. A crucial event occurs at this stage: because fumarate is a symmetrical molecule, the subsequent hydration to malate (B86768) by the enzyme fumarase results in the randomization of the label between the C1 and C4 positions of malate.

This scrambling of the isotopic label has significant implications for tracking carbon fate in subsequent turns of the cycle. When this labeled malate is oxidized to oxaloacetate and then condensed with acetyl-CoA to start a new turn of the cycle, the ¹⁴C can be released as ¹⁴CO₂ in the decarboxylation steps catalyzed by isocitrate dehydrogenase and α-ketoglutarate dehydrogenase.

The dilution of the ¹⁴C label within the TCA intermediate pools over time provides a quantitative measure of anaplerotic flux—the influx of unlabeled carbon from other pathways (e.g., from glutamine or pyruvate). annualreviews.org For instance, in a study using AS-30D rat ascites-hepatoma cells, an increased ratio of ¹⁴CO₂ from [1,4-¹⁴C]succinate relative to [2,3-¹⁴C]succinate was directly correlated with an increased flux of unlabeled carbon into the TCA cycle, a phenomenon observed when glutamine was added to the medium. nih.gov This demonstrates how [1,4-¹⁴C] succinic acid can be used to quantify the replenishment of TCA cycle intermediates, which is vital for maintaining cycle activity during active biosynthesis. nih.govmdpi.com

TCA Cycle TurnIntermediatePosition of ¹⁴C LabelNotes
InitialSuccinic AcidC1, C4Starting labeled substrate.
Turn 1FumarateC1, C4Symmetrical molecule.
Turn 1Malate50% C1, 50% C4Label is scrambled due to the symmetry of fumarate.
Turn 1Oxaloacetate50% C1, 50% C4Ready to condense with Acetyl-CoA.
Turn 2α-Ketoglutarate50% C1, 50% C5The original C4 of oxaloacetate becomes C1 of α-ketoglutarate; the original C1 of oxaloacetate is lost as CO₂.
Turn 2¹⁴CO₂ ReleasedFrom Isocitrate Dehydrogenase50% of the label from the initial succinate is lost here.

Gluconeogenesis and Substrate Interconversion

Succinate is a key gluconeogenic precursor because its carbons can be converted to oxaloacetate, which is a starting point for the synthesis of glucose and glycogen (B147801). nih.gov

Contribution of Succinate to Glucose and Glycogen Synthesis

The carbon atoms from [1,4-¹⁴C] succinic acid can be traced through the latter stages of the TCA cycle to malate and then to oxaloacetate. Oxaloacetate can then be decarboxylated and phosphorylated to form phosphoenolpyruvate (B93156) (PEP) by the enzyme PEP carboxykinase, a key regulatory step in gluconeogenesis. annualreviews.org The labeled PEP can then proceed through the reversed glycolytic pathway to form glucose and be stored as glycogen.

Research in rat hepatocytes has demonstrated the potent ability of succinate to serve as a substrate for glycogen synthesis. nih.gov One study found that a succinate ester was a significantly more effective precursor for glycogen than D-glucose itself. This highlights the efficiency with which succinate's carbon backbone can be channeled into anabolic pathways like gluconeogenesis. nih.gov

SubstrateRelative Precursor for ¹⁴CO₂ ProductionRelative Precursor for Glycogen SynthesisReference System
D-Glucose1x1xRat Hepatocytes
Glycerol-1,2,3-trimethyl[1,4-¹⁴C] succinate~50x~7-8xRat Hepatocytes

Interconversion with Related Dicarboxylic Acids (e.g., Fumarate, Malate)

The metabolism of succinate is intrinsically linked to other four-carbon dicarboxylic acids through sequential enzymatic reactions within the TCA cycle. teachmephysiology.com

Succinate to Fumarate : As previously mentioned, succinate is oxidized to fumarate by succinate dehydrogenase (SDH). nih.gov This is a dehydrogenation reaction that forms a carbon-carbon double bond.

Fumarate to Malate : Fumarate is then reversibly hydrated to L-malate by the enzyme fumarate hydratase (fumarase). cam.ac.uk This step adds a molecule of water across the double bond.

Studies using isotopically labeled tracers have unequivocally demonstrated these conversions. For example, investigations in rat liver homogenates using labeled dicarboxylic acids showed significant isotopic enrichment in succinate, fumarate, and malate, confirming this direct metabolic pathway. researchgate.net In some organisms, like certain strains of E. coli, the interconversion of fumarate to succinate and malate is also a key metabolic process. researchgate.net

Linkages to Amino Acid and Protein Metabolism

The TCA cycle is an amphibolic pathway, meaning it participates in both catabolism and anabolism. Intermediates derived from succinate metabolism are crucial precursors for the synthesis of several non-essential amino acids. elsevier-elibrary.comproteopedia.org

The carbon skeleton from [1,4-¹⁴C] succinic acid, after being converted to α-ketoglutarate and oxaloacetate, can be diverted from the cycle for amino acid biosynthesis. researchgate.net

α-Ketoglutarate is the direct precursor for the glutamate (B1630785) family of amino acids, which includes glutamate, glutamine, proline, and arginine. proteopedia.org

Oxaloacetate is the precursor for the aspartate family, which includes aspartate and asparagine. caldic.com

Transamination reactions, where an amino group is transferred to the α-keto acid, complete the synthesis. proteopedia.org Experimental evidence confirms these links; studies in rat pancreatic islets using [1,4-¹⁴C]succinate dimethyl ester showed the generation of ¹⁴C-labeled amino acids. nih.gov Similarly, research on hepatoma cells demonstrated the flux of TCA cycle carbon, originating from succinate, into both aspartate and alanine (B10760859). nih.gov This bidirectional relationship is critical, as the deamination of these same amino acids can, in turn, replenish TCA cycle intermediates, contributing to anaplerosis. wikipedia.orgohsu.edu

TCA Intermediate (Derived from Succinate)Corresponding Amino Acid FamilySynthesized Amino Acids
α-KetoglutarateGlutamate FamilyGlutamate, Glutamine, Proline, Arginine
OxaloacetateAspartate FamilyAspartate, Asparagine

Integration with Fatty Acid and Lipid Metabolism

The radiolabeled compound [1,4-14C] succinic acid serves as a critical tracer for elucidating the intricate connections between the Krebs cycle and the synthesis and degradation of fatty acids and lipids. As an intermediate of the Krebs cycle, succinate's carbon backbone can be channeled into various biosynthetic pathways, including lipogenesis.

Research has demonstrated that succinate can be a precursor for fatty acid synthesis. In studies involving rat pancreatic islets, the metabolic fate of [1,4-14C]succinate dimethyl ester was investigated. It was observed that the succinate, formed from the ester, was further metabolized, leading to the generation of 14C-labeled metabolites. While this particular study focused on the production of pyruvate (B1213749), L-lactic acid, CO2, and amino acids, it highlights the integration of succinate into central carbon metabolism, which is a prerequisite for its entry into lipogenic pathways. physiology.orgnih.gov The conversion of succinate to other Krebs cycle intermediates, such as malate and citrate (B86180), is a key step. Citrate can then be exported from the mitochondria to the cytosol and cleaved by ATP citrate lyase to produce acetyl-CoA, the primary building block for fatty acid synthesis.

While direct tracer studies detailing the incorporation of the [1,4-14C] label from succinic acid into fatty acids are not as common as those using [14C]acetate, the metabolic principle is well-established. nih.govnih.gov For instance, studies using [14C]acetate have shown its incorporation into various fatty acids, demonstrating the utility of carbon-14 (B1195169) labeling in tracking lipogenesis. nih.govnih.gov The metabolic journey of the carbon-14 atoms from [1,4-14C] succinic acid would follow its conversion through the Krebs cycle to malate, then oxaloacetate, and subsequently to citrate, which is then transported to the cytoplasm for acetyl-CoA formation and subsequent fatty acid synthesis.

The following table illustrates the potential distribution of the radiolabel from [1,4-14C] succinic acid into various lipid fractions, based on the known metabolic connections.

Lipid FractionPotential for [14C] Label IncorporationMetabolic Rationale
Phospholipids (B1166683) HighAs essential components of cell membranes, phospholipids have a continuous turnover. The acetyl-CoA derived from [1,4-14C] succinic acid can be used for the de novo synthesis of fatty acid chains that are subsequently incorporated into phospholipids.
Triglycerides HighAs the primary form of energy storage, triglycerides are actively synthesized when cellular energy is abundant. The fatty acid chains synthesized from the labeled acetyl-CoA can be esterified to a glycerol (B35011) backbone to form triglycerides.
Cholesterol ModerateAcetyl-CoA is also the precursor for cholesterol biosynthesis. Therefore, the [14C] label from succinic acid can be incorporated into the cholesterol molecule, although this pathway may be less active than fatty acid synthesis depending on cellular conditions.

Glyoxylate (B1226380) Cycle Dynamics and Succinate Production (in relevant organisms)

In plants, bacteria, fungi, and some invertebrates, the glyoxylate cycle provides a crucial metabolic pathway for the net conversion of two-carbon compounds, such as acetyl-CoA derived from fatty acid breakdown, into four-carbon dicarboxylic acids, including succinate. [1,4-14C] succinic acid is an invaluable tool for studying the dynamics and flux of this cycle, particularly in understanding the rate of succinate production and its subsequent utilization.

The glyoxylate cycle bypasses the two decarboxylation steps of the Krebs cycle, allowing for the net synthesis of carbohydrates from fats. The key enzymes of this cycle are isocitrate lyase and malate synthase. Isocitrate lyase cleaves isocitrate to produce succinate and glyoxylate. The succinate produced is a net product of the cycle and can be used for various biosynthetic purposes, including gluconeogenesis.

Tracer studies utilizing radiolabeled precursors that feed into the glyoxylate cycle, such as labeled acetate, have been instrumental in quantifying the flux through this pathway and demonstrating the production of succinate. Metabolic flux analysis, often employing 13C-labeled substrates, has provided detailed insights into the partitioning of carbon between the Krebs cycle and the glyoxylate shunt. embopress.org These studies have shown that under conditions where two-carbon substrates are the primary carbon source, a significant flux is directed through the glyoxylate cycle for the net production of succinate and other C4 intermediates. embopress.org

While direct kinetic studies using [1,4-14C] succinic acid to measure its own production rate within the glyoxylate cycle are methodologically complex, its use as a tracer helps in understanding the downstream fate of the succinate produced. By introducing [1,4-14C] succinic acid to organisms actively utilizing the glyoxylate cycle, researchers can track its conversion to other metabolites like fumarate, malate, and eventually glucose, thereby elucidating the efficiency of the pathway in converting stored lipids into essential carbohydrates.

The table below outlines the key reactions in the glyoxylate cycle leading to the production of succinate and its subsequent metabolic fate, which can be traced using [1,4-14C] succinic acid.

Reaction StepEnzymeRole in Succinate MetabolismPotential for [14C] Tracing
Isocitrate → Succinate + GlyoxylateIsocitrate LyaseDirect production of succinate. This is a key carbon-conserving step.Introduction of [14C] labeled precursors (e.g., acetate) would result in labeled succinate.
Succinate → FumarateSuccinate DehydrogenaseUtilization of the produced succinate to re-enter the Krebs cycle or be channeled towards gluconeogenesis.Tracking the fate of [1,4-14C] succinic acid through this step allows for the measurement of flux towards subsequent metabolic pathways.
Fumarate → MalateFumaraseFurther metabolism of the carbon backbone derived from succinate.The [14C] label would be conserved in malate.
Malate → OxaloacetateMalate DehydrogenaseRegeneration of oxaloacetate for continued operation of the cycle or for gluconeogenesis.The [14C] label would be present in oxaloacetate, which can then be converted to phosphoenolpyruvate and enter the gluconeogenic pathway.

Metabolic engineering efforts in microorganisms have focused on manipulating the glyoxylate cycle to enhance the production of succinate. nih.govnih.govfrontiersin.org By overexpressing key enzymes of the cycle and blocking competing pathways, researchers have been able to achieve high yields of succinate from various carbon sources. nih.gov These studies underscore the central role of the glyoxylate cycle in succinate production and the potential for its biotechnological application.

Applications in Specific Biological Systems and Processes

Microbial Metabolism Research

The versatility of microbial metabolism, particularly under anaerobic conditions, has been a fertile ground for research employing [1,4-¹⁴C]succinic acid. This tracer has been instrumental in defining the pathways for the production of valuable organic acids.

Ruminococcus flavefaciens : Radioisotope studies have been fundamental in understanding succinate (B1194679) production in this key rumen bacterium. Research has confirmed that when fermenting glucose, R. flavefaciens produces succinic acid as a major end-product. nih.gov Studies using ¹⁴C-labeled substrates demonstrated that succinate is formed via the Embden-Meyerhof pathway, followed by the carboxylation of a pyruvate (B1213749) or phosphoenolpyruvate (B93156) (PEP) intermediate. nih.gov

Escherichia coli : While wild-type E. coli produces succinic acid as a minor fermentation product, metabolic engineering efforts have aimed to enhance this output. nih.gov Understanding and redirecting the carbon flux is crucial for these endeavors. nih.gov Studies on engineered strains involve detailed metabolic flux analysis to quantify the distribution of carbon from glucose to succinate versus competing products like acetate, ethanol (B145695), and lactate (B86563). frontiersin.orgresearchgate.net Deletion of pathways that divert carbon away from the reductive tricarboxylic acid (TCA) cycle branch, which leads to succinate, is a common strategy. nih.gov Tracing experiments with labeled substrates are essential to verify the rerouting of these pathways and to quantify the efficiency of engineered strains in converting carbon sources into succinic acid.

Actinobacillus succinogenes : This bacterium is a natural overproducer of succinic acid. nih.govnih.gov Its primary route for succinate synthesis is the C4 pathway, a reductive branch of the TCA cycle. nih.govmdpi.com This pathway starts with the carboxylation of PEP or pyruvate to form oxaloacetate (OAA), which is then sequentially reduced to malate (B86768), fumarate (B1241708), and finally succinate. mdpi.com Metabolic flux analysis in A. succinogenes helps to identify bottlenecks and competing pathways, such as those leading to formate (B1220265) and acetate. nih.govresearchgate.net Overexpression of key enzymes in the C4 pathway, guided by flux analysis, has been shown to enhance succinate yield. researchgate.net

The rumen is a complex anaerobic ecosystem where microbial fermentation products are vital for the host animal's nutrition. Succinate is a key intermediate in this environment. google.com Radioisotope studies have been pivotal in elucidating the dynamic interplay between different bacterial species. nih.gov Some rumen bacteria, such as Ruminococcus flavefaciens and Fibrobacter succinogenes, are primary producers of succinate from the fermentation of cellulose (B213188) and other plant materials. nih.govgoogle.com However, succinate rarely accumulates to high concentrations in the rumen because it is rapidly utilized by other bacteria, which decarboxylate it to form propionate (B1217596), a major energy source for the ruminant. This cross-feeding interaction, where one organism's waste product is another's substrate, is a cornerstone of rumen function.

Saccharomyces cerevisiae, or baker's yeast, has been metabolically engineered for the production of succinic acid, leveraging its robustness and tolerance to acidic conditions. nih.gov Unlike many bacteria, yeast can utilize several pathways for succinate synthesis, including the oxidative and reductive branches of the TCA cycle and the glyoxylate (B1226380) cycle. frontiersin.org Metabolic flux analysis, often using ¹³C-labeled glucose, is a powerful tool to quantify the carbon flow through these competing pathways. plos.orgnih.gov While ¹³C is more common in modern flux analysis due to the advantages of NMR and mass spectrometry, the principles of tracing carbon flow are the same as with ¹⁴C. Disrupting genes for competing pathways (e.g., ethanol production) or for enzymes that consume succinate (e.g., succinate dehydrogenase) can redirect carbon flux towards the desired product. nih.govresearchgate.net Metabolic profiling of such engineered strains reveals bottlenecks, such as the intracellular accumulation of succinate, guiding further engineering efforts like the introduction of specific transporters to enhance secretion. researchgate.net

Succinic acid is not only a metabolic end-product but can also be incorporated into structural components of the cell. In Micrococcus lysodeikticus (also known as Kocuria rhizophilia), the cell wall contains a mannan (B1593421) (a mannose-based polysaccharide) that is characterized as an acidic lipopolysaccharide. nih.govworthington-biochem.com Chemical analysis of this purified mannan revealed that it contains succinate, along with mannose, fatty acids, and glycerol (B35011). nih.gov The molar ratio of mannose to succinate is approximately 50 to 4.9. nih.gov The presence of succinyl groups contributes to the acidic nature of the polysaccharide. The use of [1,4-¹⁴C]succinic acid in culture media would allow researchers to trace its uptake and incorporation into this complex biopolymer, confirming the metabolic link and elucidating the enzymatic steps involved in the succinylation of the mannan backbone.

Mammalian Cell and Tissue Metabolic Regulation

The epithelial cells lining the small intestine (jejunum) are metabolically active, responsible for absorbing and processing nutrients. Studies using isolated rat jejunal epithelial cells have employed [1,4-¹⁴C]succinate to probe the intricacies of the TCA cycle. nih.gov By comparing the rate of ¹⁴CO₂ production from [1,4-¹⁴C]succinate with that from [2,3-¹⁴C]succinate, researchers can estimate the flux of TCA cycle intermediates that are withdrawn for biosynthetic purposes (anaplerosis) rather than being fully oxidized in the cycle. nih.gov

One key finding is that the choice of available energy substrates significantly alters metabolic flux. For example, when glutamine is the primary energy source, the relative production of ¹⁴CO₂ from [1,4-¹⁴C]succinate increases more than twofold, indicating a greater proportion of TCA cycle intermediates being diverted to products other than CO₂. nih.gov These studies have shown that both glucose and glutamine are key substrates, but they are largely converted to three-carbon compounds like lactate and alanine (B10760859) rather than being completely oxidized for energy. nih.govnih.gov This highlights the specialized metabolic role of jejunal cells in processing nutrients for the rest of the body.

The table below summarizes the findings on the ratio of ¹⁴CO₂ production from differently labeled succinate, which reflects the anaplerotic flux out of the TCA cycle under different substrate conditions in jejunal epithelial cells.

Substrate Condition Succinate CO₂ Ratio ([1,4-¹⁴C]/[2,3-¹⁴C]) Inferred Metabolic State
20 mM Glucose1.37Low anaplerotic flux; TCA cycle is more oxidative.
20 mM Glucose + Glutamine5.46High anaplerotic flux; intermediates are withdrawn for biosynthesis.
Glutamine Only>2x increase vs. other substratesVery high anaplerotic flux; glutamine carbon used for synthesis.

Data adapted from studies on rat jejunal epithelial cells. nih.govnih.gov

Mitochondrial Metabolic Interplay in Liver and Kidney

The radiolabeled compound Succinic acid, [1,4-¹⁴C] serves as a critical tracer for elucidating the intricate metabolic pathways within the mitochondria of the liver and kidney. Its labeled carbon atoms allow researchers to track the progression of succinate through the tricarboxylic acid (TCA) cycle and other related processes, offering insights into organ-specific metabolic functions and adaptations.

In liver mitochondria, succinate is a key intermediate in the TCA cycle, a central hub for energy production. nih.govnih.gov Studies using [1,4-¹⁴C] succinate have demonstrated its rapid uptake and oxidation. For instance, research on isolated rat liver mitochondria confirmed that the uptake of [¹⁴C]succinate was essential for its subsequent oxidation by succinate dehydrogenase. britannica.com This process is tightly regulated; the integrity of the mitochondrial membrane is crucial, as its disruption abolishes the suppression of succinate uptake. britannica.com Furthermore, the metabolism of succinate in the liver is linked to other metabolic pathways. Isotopic tracer studies, while sometimes using different labeled dicarboxylic acids to produce labeled succinate, have shown that succinate can be formed from the β-oxidation of these acids, with the resulting labeled succinate entering the TCA cycle. researchgate.net The analysis of ¹⁴CO₂ production from [1,4-¹⁴C]succinate versus [2,3-¹⁴C]succinate allows for the evaluation of TCA cycle flux patterns, revealing how substances like glutamine can alter the flow of carbon through the cycle in liver-derived cells. nih.gov

The kidney also relies heavily on mitochondrial metabolism, with succinate playing a vital role. Research has highlighted differences in how kidney mitochondria utilize succinate compared to the liver. Studies have shown that renal cells readily take up succinate. nih.gov In murine kidney mitochondria, succinate is a highly effective substrate, particularly in supporting the β-oxidation of fatty acids. e-enm.org This suggests that a primary function of succinate in the kidney is to enhance the oxidation of fatty acids, thereby providing the substantial energy required for renal functions. e-enm.org Pathological conditions can alter this metabolic interplay. For example, in diabetic nephropathy, succinate levels in kidney tissue have been reported to be altered, impacting mitochondrial function. nih.gov Similarly, inflammation can disrupt the TCA cycle at the level of succinate dehydrogenase in the kidney, leading to succinate accumulation. biorxiv.org

The comparative use of [1,4-¹⁴C] succinic acid in both liver and kidney tissues reveals distinct metabolic priorities. While both organs use succinate as a primary substrate for the TCA cycle, its role in augmenting fatty acid oxidation appears more pronounced in the kidney, reflecting the organ's specific energy demands. e-enm.org

Table 1: Research Findings on Succinate Metabolism in Liver and Kidney Mitochondria

Organ Model System Key Findings with Labeled Succinate Reference
Liver Isolated Rat Mitochondria Uptake of [¹⁴C]succinate is completely suppressed in intact mitochondria, demonstrating the necessity of specific transporters for its metabolism. britannica.com
Liver Rat Hepatoma Cells The ratio of ¹⁴CO₂ from [1,4-¹⁴C]succinate vs. [2,3-¹⁴C]succinate is used to trace TCA cycle flux and the influence of other metabolites like glutamine. nih.gov
Kidney Murine Models Succinate is readily taken up by renal cells and is a key substrate supporting the high rates of fatty acid β-oxidation needed for kidney function. nih.gove-enm.org

Characterization of Metabolic Defects (e.g., Succinic Semialdehyde Dehydrogenase Deficiency)

Radiolabeled compounds are invaluable tools for diagnosing and characterizing inborn errors of metabolism. While direct studies using Succinic acid, [1,4-¹⁴C] are not the primary method for diagnosing Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD), understanding its place in the affected pathway is key. The use of other ¹⁴C-labeled precursors that lead to succinic acid production is a cornerstone of characterizing this disorder.

SSADHD is a rare autosomal recessive disorder that disrupts the catabolism of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. teachmephysiology.com The final step in this pathway is the conversion of succinic semialdehyde to succinic acid by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH). teachmephysiology.com When this enzyme is deficient, succinic semialdehyde accumulates and is alternatively reduced to gamma-hydroxybutyric acid (GHB), the hallmark biochemical marker of the disease found in high concentrations in the urine, plasma, and cerebrospinal fluid of patients. nih.gov

The characterization of this enzymatic defect relies heavily on assays that measure the activity of the SSADH enzyme. Research has detailed direct and coupled assays to quantify SSADH activity in patient-derived cells, such as lymphocytes and lymphoblasts. These assays have utilized [¹⁴C]succinic semialdehyde as a direct substrate to measure its conversion to succinic acid. In patients with SSADHD, these assays show no detectable enzyme activity. nih.gov A coupled assay approach has also been employed, using [¹⁴C]4-aminobutyric acid (GABA) as the initial substrate, which is first converted to succinic semialdehyde by GABA transaminase before its subsequent conversion to succinic acid by SSADH. nih.gov These methods have been instrumental in confirming the enzymatic basis of the disease and in identifying heterozygous carriers of the defective gene. nih.gov

By tracing the fate of the ¹⁴C label from precursors like GABA or succinic semialdehyde, researchers can precisely pinpoint the metabolic block. The failure to produce radiolabeled succinic acid from these substrates in patient samples, concurrent with the accumulation of upstream metabolites, provides definitive evidence of SSADH deficiency.

Table 2: Metabolic Consequences of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)

Metabolite Role in Pathway Consequence of SSADH Deficiency Diagnostic Relevance
Gamma-aminobutyric acid (GABA) Precursor Accumulates due to pathway blockage Elevated levels contribute to neurological symptoms
Succinic Semialdehyde Intermediate Accumulates; substrate for SSADH Converted to GHB, leading to the primary biomarker
Succinic Acid End Product Production is blocked Failure to produce from precursors is key to enzymatic diagnosis

Plant Metabolic Pathways

Succinate Production for Mitochondrial Metabolism in Plant Tissues

Succinic acid is a central metabolite in plant tissues, playing a crucial role as an intermediate in the mitochondrial tricarboxylic acid (TCA) cycle. nih.govwikipedia.org This cycle is fundamental for generating ATP and providing carbon skeletons for numerous biosynthetic pathways essential for plant growth and development. nih.gov The production and metabolism of succinate within plant mitochondria are tightly regulated processes that can be investigated using isotopic tracers like Succinic acid, [1,4-¹⁴C].

In plants, succinate is primarily produced within the mitochondrial matrix through the action of succinyl-CoA synthetase, which converts succinyl-CoA to succinate. mdpi.com This reaction is a key step in the TCA cycle. mdpi.com Subsequently, succinate is oxidized to fumarate by succinate dehydrogenase (Complex II) of the electron transport chain, a reaction that directly links the TCA cycle to oxidative phosphorylation. mdpi.com

While specific published studies detailing the use of exogenously applied [1,4-¹⁴C] succinic acid to trace its metabolic fate within isolated plant mitochondria are not abundant, the principles of isotopic labeling are well-established in plant science. Such a tracer would be instrumental in quantifying the rates of succinate transport across the inner mitochondrial membrane, a process mediated by specific mitochondrial carriers. nih.gov Once inside the mitochondrial matrix, the ¹⁴C label would be incorporated into subsequent intermediates of the TCA cycle, such as fumarate, malate, and oxaloacetate. The release of ¹⁴CO₂ during the cycle's oxidative decarboxylation steps could be measured to determine the rate of succinate catabolism.

Furthermore, studies on potato tuber mitochondria have shown the complex interplay between succinate metabolism and other mitochondrial processes, such as the reduction of matrix nicotinamide (B372718) nucleotides, which can be influenced by factors like ATP and ADP levels. nih.gov Using a tracer like [1,4-¹⁴C] succinic acid would allow for a precise analysis of how these regulatory factors affect the flux of carbon from succinate through the TCA cycle and its interaction with other metabolic pathways, such as malate oxidation.

Advanced Analytical Methodologies for 1,4 14c Succinic Acid Metabolites

Liquid Scintillation Counting for Absolute Radioactivity Quantification

Liquid Scintillation Counting (LSC) is the benchmark method for the absolute quantification of beta-emitting radionuclides like Carbon-14 (B1195169). In studies involving [1,4-14C] succinic acid, LSC is used to measure the total radioactivity in biological samples, chromatographic fractions, or isolated compounds. The principle involves dissolving the sample in a liquid scintillation cocktail containing a solvent and fluorescent solutes (fluors). Beta particles emitted by the 14C atoms transfer energy to the solvent molecules, which in turn transfer that energy to the fluors. The excited fluors emit photons of light, which are detected by photomultiplier tubes in the scintillation counter. The intensity of the light flashes is proportional to the energy of the beta particles, and the number of flashes per unit time provides a direct measure of the decay rate, typically expressed in Disintegrations Per Minute (DPM) or Becquerels (Bq).

For instance, after cellular uptake assays using [1,4-14C] succinic acid, cells are lysed, and the lysate is mixed with a scintillation cocktail to determine the amount of radioactivity incorporated. biorxiv.org Similarly, following the separation of metabolites, aliquots of each fraction are analyzed by LSC to quantify the amount of 14C-label in each compound. oregonstate.eduasm.org This allows for the calculation of the concentration and distribution of succinic acid-derived metabolites within a biological system.

Chromatographic Separation Techniques for Labeled Metabolite Resolution

The analysis of metabolites derived from [1,4-14C] succinic acid requires the separation of the parent compound from a complex mixture of other radiolabeled and unlabeled biomolecules. Chromatographic techniques are essential for achieving this resolution.

Ion-Exchange Chromatography for Radiolabeled Succinic Acid and Precursors

Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules, such as organic acids. ct.gov This method utilizes a stationary phase (resin) with charged functional groups that interact with oppositely charged analytes. For the separation of succinic acid and its acidic metabolites, anion-exchange chromatography is typically employed. ct.govnih.govresearchgate.net In this approach, the negatively charged carboxylate groups of the organic acids bind to positively charged groups on the resin.

The separation is achieved by passing a mobile phase (eluent) through the column, often with a gradient of increasing ionic strength or changing pH, which progressively displaces the bound acids based on the strength of their interaction with the resin. ct.gov Fractions are collected and then analyzed for radioactivity using LSC to create a radiochromatogram. High-performance ion-exchange chromatography (HPIC) offers improved resolution and faster analysis times. nih.govresearchgate.net

ParameterMethod 1Method 2
Technique High-Performance Ion-Exchange Chromatography (HPIC) nih.govresearchgate.netIon Chromatography nih.gov
Column Dionex IonPac AS11-HC (250 mm x 4 mm) with IonPac AG11-HC guard columnMetrosep A Supp 1 (250 mm x 4.0 mm) with Metrosep A Supp 4/5 guard column
Stationary Phase Not SpecifiedPolyvinyl alcohol with quaternary ammonium groups
Mobile Phase Isocratic KOH elute generator7.5 mM Sodium Carbonate and 2.0 mM Sodium Bicarbonate in Water:Acetonitrile (90:10)
Flow Rate 1.0 mL/min1.0 mL/min
Detector Suppressed Conductivity Detector (DIONEX AERS 500 4-mm)Conductivity Detector with Cation Suppressor

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of metabolites. For compounds like succinic acid, reverse-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are common modes. In studies with [1,4-14C] succinic acid, HPLC systems are often equipped with a radioactivity detector connected in-line after the primary detector (e.g., UV-Vis), or fractions are collected post-column for subsequent LSC analysis.

Another specialized HPLC method is high-performance ion-exclusion chromatography (HPIEC), which is particularly effective for separating organic acids. nih.govresearchgate.net This technique uses a resin that excludes ionized compounds from its pores, allowing for their rapid elution, while non-ionized or weakly ionized acids are retained and separated.

ParameterMethod 1Method 2
Technique Hydrophilic Interaction Liquid Chromatography (HILIC) biorxiv.orgHigh-Performance Ion-Exclusion Chromatography (HPIEC) nih.govresearchgate.net
System UltiMate-3000 TPLRS LCNot Specified
Column Luna-HILICPhenomenex Rezex ROA-organic Acid H+ (8%) (300 mm x 7.8 mm)
Mobile Phase Linear 10-min gradient of Mobile Phase A (20 mM ammonium acetate, 20 mM ammonium hydroxide in 95:5 water:ACN) and Mobile Phase B (10 mM ammonium acetate, 10 mM ammonium hydroxide in 5:95 water:ACN)2.50 x 10⁻³ mol/L Sulfuric Acid
Flow Rate Not Specified0.5 mL/min
Detection Coupled to Mass SpectrometerUV at 210 nm

Integration with Mass Spectrometry (LC-MS) for Metabolite Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful tool for metabolic analysis. biorxiv.org This hyphenated technique offers both the high-resolution separation of HPLC and the sensitive, specific detection and identification capabilities of MS. As metabolites elute from the LC column, they are ionized and introduced into the mass spectrometer. The MS instrument then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound.

For studies with [1,4-14C] succinic acid, LC-MS allows for the definitive identification of metabolites by comparing their retention times and mass spectra to those of authentic standards. biorxiv.org Furthermore, stable isotope-labeled internal standards can be used for precise quantification. The presence of the 14C label does not typically interfere with MS detection, although the resulting mass shift is too small to be resolved by standard instruments from the natural abundance of 13C. However, LC-MS is critical for identifying the chemical structure of the molecules that contain the radiolabel, which are quantified by other means (e.g., LSC). It can be used to assess the relative abundance of downstream metabolites, such as 13C4-malate derived from 13C4-succinate. biorxiv.org

Techniques for Assessing Radiochemical Purity of Isolated Fractions

Ensuring the radiochemical purity of the starting material ([1,4-14C] succinic acid) and any isolated metabolite fractions is critical for the validity of experimental results. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form.

Chromatographic methods are the primary means of assessing this purity. A small aliquot of the radiolabeled compound is analyzed using a high-resolution technique like HPLC or Thin-Layer Chromatography (TLC). oregonstate.edu The chromatogram is analyzed to detect any radioactive impurities. For example, in two-dimensional TLC, the sample is spotted on a plate and developed in one solvent system, after which the plate is dried, rotated 90 degrees, and developed in a second, different solvent system. oregonstate.edu This enhances the separation of compounds. After separation, the distribution of radioactivity on the plate is determined by autoradiography or by scraping the stationary phase into sections and counting each with LSC. The radiochemical purity is calculated as the radioactivity of the main compound spot divided by the total radioactivity detected on the entire chromatogram. In one study, the recovery of [1,4-14C] succinic acid spikes carried through the analytical procedure was found to be 88.8%, indicating the efficiency of the separation and detection method. oregonstate.edu

Future Directions and Emerging Research Avenues

Integration with Systems Biology and Fluxomics Approaches

Systems biology and Metabolic Flux Analysis (MFA) provide a holistic view of cellular metabolism by integrating experimental data with computational models. [1,4-¹⁴C] succinic acid is poised to play a crucial role in these approaches by providing quantitative data to validate and refine in silico metabolic models.

Metabolic flux analysis uses stoichiometric models of intracellular reactions and mass balances to calculate the flow of metabolites through a network. nih.govresearchgate.net By introducing [1,4-¹⁴C] succinic acid as a tracer, researchers can follow the distribution of the ¹⁴C label through interconnected pathways. This allows for the precise measurement of flux rates, which are critical for understanding and engineering cellular metabolism. For instance, in studies aimed at optimizing the microbial production of succinic acid, MFA can identify key enzymatic steps and competing pathways. researchgate.netnih.gov The data generated from ¹⁴C tracers can help to quantify the carbon flow towards succinate (B1194679) versus other byproducts, guiding genetic engineering strategies to enhance yield. plos.org

Flux balance analysis (FBA) is another computational method that predicts metabolic flux distribution based on specific constraints. researchgate.net The experimental data obtained from [1,4-¹⁴C] succinic acid tracing can serve as critical constraints for these models, leading to more accurate predictions of cellular behavior under various conditions. This integration is particularly valuable in the metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae for the bio-based production of succinic acid and other valuable chemicals. nih.govplos.org

Table 1: Application of Flux Analysis in Succinic Acid Production Research

OrganismResearch GoalKey Fluxomics-Related FindingReference
Escherichia coliEnhance succinic acid production by overexpressing malic enzyme.Developed a new flux analysis method to account for intracellular succinic acid pools, improving prediction of metabolite concentrations. nih.gov
Escherichia coliIdentify optimal metabolic pathways for succinic acid production using in silico models.In silico analysis predicted that the pyruvate (B1213749) carboxylation pathway is more efficient than the phosphoenolpyruvate (B93156) carboxylation pathway for optimal succinate production. nih.govresearchgate.net
Yarrowia lipolyticaAnalyze metabolic fluxes in a succinate dehydrogenase deficient strain to improve production.¹³C flux analysis revealed that at least 35% of glucose was utilized via the pentose (B10789219) phosphate (B84403) pathway and 84% of succinic acid was formed through the oxidative TCA cycle branch. genetika.ru
Saccharomyces cerevisiaeEngineer a novel succinic acid cell factory using systems biology and directed evolution.Genome-scale metabolic network reconstruction enabled in silico gene deletion predictions to couple biomass and succinate production. plos.org

Comparative Studies with Other Isotopic Tracers (e.g., ¹³C, ³H) to Enhance Metabolic Resolution

While ¹⁴C-labeling is a powerful technique, its combination with other isotopic tracers like stable ¹³C and radioactive ³H (tritium) can provide a more comprehensive and higher-resolution picture of metabolic dynamics. Each tracer has unique properties and detection methods, and their comparative use can overcome the limitations of any single isotope.

¹⁴C vs. ¹³C: The primary advantage of ¹⁴C is its high sensitivity, allowing for the detection of very small quantities of labeled metabolites. However, its radioactivity requires specialized handling and disposal. In contrast, ¹³C is a stable, non-radioactive isotope that can be safely used in a wider range of experiments, including clinical studies. researchgate.net The key analytical advantage of ¹³C is that its position in a molecule can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), providing detailed information on which specific atoms within a metabolite are labeled. nih.gov This positional information is crucial for resolving complex and cyclical pathways like the TCA cycle. d-nb.infonih.gov Studies have directly compared ¹⁴C tracer methods with ¹³C NMR and found a close agreement in the measured isotopic distributions, validating the complementary nature of these techniques. nih.gov For example, ¹³C₄-succinic acid has been used as a surrogate analyte to distinguish exogenous from endogenous succinic acid in pharmacokinetic studies, a task well-suited for mass spectrometry-based detection. nih.gov

¹⁴C vs. ³H: Tritium (³H) is a radioactive isotope of hydrogen. Using ³H-labeled substrates in conjunction with ¹⁴C-labeled ones allows for dual-labeling experiments that can simultaneously track the fate of different parts of a molecule or different molecules altogether. For instance, in studies of fatty acid metabolism, one could use ¹⁴C-succinate to trace the carbon backbone and ³H₂O to measure the rates of fatty acid synthesis. Early research noted that deuterated (²H) succinic acid, another heavy hydrogen isotope, is dehydrogenated at a slower rate than its unlabeled counterpart, highlighting the potential for kinetic isotope effects that must be considered when using hydrogen isotopes. nih.gov Comparative uptake studies using ¹⁴C-labeled bile acids and ³H-labeled toxins have been used to investigate shared transport mechanisms in liver cells, demonstrating a model for how these isotopes can be used to probe related biological processes. nih.gov

By combining these tracers, researchers can design more informative experiments. For example, a study might use ¹³C-glucose to map the primary pathways of central carbon metabolism, while simultaneously using [1,4-¹⁴C] succinic acid to quantify the flux through a specific anaplerotic or cataplerotic reaction involving succinate.

Table 2: Comparison of Common Isotopic Tracers in Metabolic Studies

IsotopePropertyPrimary Detection MethodKey AdvantageKey Limitation / ConsiderationReference
¹⁴CRadioactive (β⁻ emitter)Scintillation counting, AutoradiographyHigh sensitivity for detecting low concentrations.Radioactivity requires special handling; provides limited structural information. frontiersin.org
¹³CStable (non-radioactive)Mass Spectrometry (MS), NMR SpectroscopyProvides positional information (isotopomer analysis); biologically safe.Lower sensitivity than ¹⁴C; higher background abundance. researchgate.netnih.gov
³HRadioactive (β⁻ emitter)Scintillation counting, AutoradiographyHigh specific activity possible; useful for tracing hydrogen atoms and water.Radioactivity; potential for significant kinetic isotope effects; weaker energy signal than ¹⁴C. nih.govnih.gov

Exploration of Novel Biochemical Applications of [1,4-¹⁴C] Succinic Acid

Beyond its traditional role in mapping central carbon metabolism, [1,4-¹⁴C] succinic acid has potential in several emerging areas of biochemical and medical research. Succinate is now recognized not just as a metabolic intermediate but also as a key signaling molecule in processes like inflammation, immune response, and cancer.

Oncometabolism: Succinate has been identified as an "oncometabolite." Mutations in the succinate dehydrogenase (SDH) enzyme lead to an accumulation of succinate, which can drive cancer progression by inhibiting certain enzymes and altering gene expression. Using [1,4-¹⁴C] succinic acid, researchers can trace its uptake, accumulation, and metabolic fate in cancer cells with SDH mutations. This could help elucidate the specific downstream pathways affected by succinate accumulation and identify potential therapeutic targets.

Theranostics and Drug Development: The field of theranostics involves using molecules that can be used for both diagnosis (imaging) and therapy. While ¹⁴C is not a typical imaging isotope, its use in preclinical research is vital for quantifying the biodistribution and pharmacokinetics of potential drugs. Radiolabeled peptides and other molecules are valuable tools for detecting and treating cancer. nih.gov For example, [1,4-¹⁴C] succinic acid could be used in the early-stage development of succinate-based compounds or conjugates designed to target tumors with specific metabolic profiles. By tracing the ¹⁴C label, researchers can determine how much of the compound reaches the target tissue and how it is metabolized, providing crucial data before moving to isotopes more suitable for clinical imaging like PET or SPECT.

Immunometabolism: The metabolic state of immune cells is closely linked to their function. Succinate has been shown to be an important pro-inflammatory signal. [1,4-¹⁴C] succinic acid can be used to study how immune cells like macrophages utilize succinate during an inflammatory response. Tracing the label can reveal how succinate is metabolized and which pathways are activated upon immune cell stimulation, offering insights into the metabolic regulation of immunity.

Studying Specific Organ Metabolism: The versatility of [1,4-¹⁴C] succinic acid allows for its use in studying metabolic pathways in specific tissues and organs. For example, it has been used to trace the conversion of propionate (B1217596) to succinate and subsequently to glutamate (B1630785) in perfused cow udders, providing insight into amino acid synthesis in mammary glands. researchgate.net Similar approaches can be applied in modern in vivo isotope tracing studies to understand the unique metabolic roles of succinate in organs like the brown adipose tissue, which is crucial for thermogenesis. researchgate.net

Table 3: Potential Novel Research Applications for [1,4-¹⁴C] Succinic Acid

Research AreaScientific RationaleSpecific Role of [1,4-¹⁴C] Label
OncometabolismSuccinate is an oncometabolite that accumulates in certain cancers, altering cell signaling and promoting growth.Quantify the uptake and metabolic fate of exogenous succinate in cancer cells to understand its contribution to tumorigenesis.
ImmunometabolismSuccinate acts as a pro-inflammatory signal that modulates the function of immune cells like macrophages.Trace the metabolic pathways fueled by succinate in activated immune cells to understand the link between metabolism and inflammation.
Preclinical Drug DevelopmentSuccinate or its derivatives could be used to design drugs targeting cells with specific metabolic vulnerabilities.Determine the biodistribution, tissue accumulation, and metabolic stability of new succinate-based therapeutic compounds.
Neuro-metabolismSuccinate has been implicated as a signaling molecule in the brain, potentially influencing neuronal function.Investigate the uptake and metabolism of succinate by different brain cell types (neurons, astrocytes) to clarify its role in brain energy metabolism and signaling.

Q & A

How can researchers optimize enzymatic hydrolysis and fermentation conditions for high-yield succinic acid production using isotopic labeling?

To optimize enzymatic hydrolysis and fermentation, response surface methods (RSM) and central composite design (CCD) are recommended. For example, a study achieved 93.25% saccharification yield by optimizing pretreated barley straw concentration (20.53%), enzyme loading (70 mg/g-glucan), and reaction time (72 h) . For [1,4-14C]-labeled succinic acid, ensure isotopic stability by validating reaction conditions (e.g., pH, temperature) using ANOVA to confirm model significance (p < 0.001) and explanatory power (Adj. R² ≥ 0.90). Fed-batch fermentation with controlled substrate feeding (e.g., 12.8 ml/h for 24 h) enhances isotopic tracer incorporation while minimizing by-product formation .

What advanced analytical techniques ensure accurate quantification and structural validation of [1,4-14C]-succinic acid in complex matrices?

  • LC-MS/MS : Quantifies isotopic enrichment with high sensitivity (detection limit ~0.1 ng/mL). For biological samples (100–500 µL), use methanol precipitation to remove proteins before analysis .
  • FTIR Spectroscopy : Validates functional groups (e.g., carboxylate peaks at 1,700–1,550 cm⁻¹) and confirms isotopic labeling integrity .
  • Crystallography : GAFF-predicted lattice parameters (e.g., γ-polymorph) can be cross-validated with experimental X-ray diffraction data to assess isotopic effects on crystal structure .

How do metabolic engineering strategies improve succinic acid yield in microbial strains, and how can isotopic tracers refine flux analysis?

Genome-scale metabolic models (GEMs) identify key nodes for engineering. For Mannheimia succiniciproducens, in silico knockout studies revealed that enhancing PEP carboxylation and suppressing pyruvate formation increase succinic acid yield by 24%. [1,4-14C] labeling enables 13C metabolic flux analysis (MFA) to quantify carbon redistribution in engineered strains. For example, weak TCA cycle activity under anaerobic conditions diverts carbon toward succinic acid synthesis . Validate predictions using chemostat cultures with labeled glucose and NMR or GC-MS for isotopic tracing .

What methodologies resolve contradictions in reported succinic acid yields across different fermentation systems?

Discrepancies often arise from substrate heterogeneity (e.g., lignocellulosic vs. glycerol feedstocks) and strain-specific metabolism . To reconcile

  • Perform comparative pathway analysis using genome annotations (e.g., absence of glyoxylate shunt in M. succiniciproducens limits acetate formation ).
  • Standardize productivity metrics : Report yield (g/g), titer (g/L), and productivity (g/L/h) with error margins. For example, fed-batch processes achieve 77.8 g/L succinic acid with a yield of 0.71 g/g, while batch cultures yield ~62.8 g/L .
  • Use statistical parity testing (e.g., Student’s t-test) to assess significance of differences in isotopic tracer studies .

How can researchers design experiments to investigate the thermodynamic and kinetic barriers in succinic acid biosynthesis using isotopic labeling?

  • Dynamic metabolic analysis : Measure isotopic label incorporation rates under varying temperatures. For Synechocystis sp. PCC 6803, succinic acid synthesis peaks at 7°C above optimal growth temperature, indicating enzyme thermostability constraints .
  • Isotope dilution assays : Introduce [1,4-14C]-succinic acid into cell lysates to quantify enzyme kinetics (e.g., succinate dehydrogenase activity) under different redox states .
  • Equilibrium perturbation : Use 14C-labeled CO₂ to trace carboxylation steps in PEP carboxylase-driven pathways .

What are best practices for synthesizing and characterizing [1,4-14C]-succinic acid to ensure radiochemical purity?

  • Synthesis : Catalytic hydrogenation of [1,4-14C]-fumaric acid using Pd/BaSO₄ ensures >98% radiochemical purity. Confirm absence of side products via HPLC with radiometric detection .
  • Characterization :
    • Titration : Use 0.1M NaOH with phenolphthalein (endpoint at pH 8.2) to validate acidity equivalence (1 mol succinic acid ≈ 2 mol NaOH) .
    • Stability testing : Store labeled compounds in amber vials at –80°C; monitor decomposition via TLC over 6 months .

How does isotopic labeling aid in elucidating succinic acid’s role in cross-kingdom metabolic interactions?

  • Co-culture studies : Introduce [1,4-14C]-succinic acid into microbial consortia (e.g., rumen bacteria and yeast) to trace metabolite exchange. GC-MS analysis of 14CO₂ release quantifies cross-feeding efficiency .
  • Plant-microbe systems : Apply labeled succinic acid to rhizosphere communities and track assimilation into plant tissues (e.g., roots) using autoradiography or scintillation counting .

What statistical approaches are critical for optimizing succinic acid production in multifactorial experiments?

  • Plackett-Burman Design : Screen 8+ variables (e.g., pH, temperature, nutrient levels) with minimal runs. For example, a PB design identified Mg²⁺ and CO₂ as critical factors for Actinobacillus succinogenes .
  • Artificial Neural Networks (ANNs) : Model non-linear interactions between variables (e.g., substrate inhibition effects) to predict optimal conditions beyond RSM limitations .

How can researchers mitigate isotopic dilution effects in in vivo tracer studies of succinic acid metabolism?

  • Pulse-chase experiments : Administer a bolus of [1,4-14C]-succinic acid and monitor label dilution over time. Correct for intracellular pool sizes using LC-MS/MS .
  • Compartmental modeling : Develop a two-pool model (cytosolic vs. mitochondrial) to account for differential labeling kinetics in eukaryotic systems .

What validation protocols ensure reproducibility of succinic acid quantification across laboratories?

  • Interlaboratory round-robin trials : Share aliquots of [1,4-14C]-succinic acid standards (e.g., NIST-traceable) to harmonize LC-MS/MS parameters (e.g., ionization voltage, collision energy) .
  • Standard operating procedures (SOPs) : Document pre-analytical steps (e.g., centrifugation at 10,000×g for 10 min) and validate recovery rates (>95%) via spike-and-recovery experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.